A Theoretical and Technical Guide to 4-Methoxyisoxazole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
A Theoretical and Technical Guide to 4-Methoxyisoxazole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
A Note to the Reader: The subject of this technical guide, 4-methoxyisoxazole, is not a cataloged compound in major chemical databases as of the time of this writing. Consequently, this document is a theoretical and predictive exploration of its properties and synthesis, grounded in the established principles of isoxazole chemistry and the known electronic effects of substituents. The information herein is intended as a resource for researchers and scientists who may be interested in the synthesis and characterization of this novel compound.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] The isoxazole ring, while possessing aromatic character, contains a labile N-O bond that can be cleaved under specific conditions, making it a valuable synthon for a variety of functionalized molecules.[1][2] This guide provides a comprehensive theoretical overview of 4-methoxyisoxazole, a yet-to-be-described derivative. We will explore its predicted physicochemical properties, propose a plausible synthetic route, and forecast its spectroscopic signature.
Predicted Physicochemical Properties
The molecular formula of 4-methoxyisoxazole is C4H5NO2. Based on this, we can predict several key physicochemical properties, drawing analogies with similarly sized and functionalized heterocyclic compounds.
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C4H5NO2 | - |
| Molecular Weight | 99.09 g/mol | Calculated from atomic weights. |
| Monoisotopic Mass | 99.03198 Da | Calculated from isotopic masses. |
| Physical State | Colorless to pale yellow liquid | Based on simple, low molecular weight ethers and heterocycles. |
| Boiling Point | ~150-170 °C | Extrapolated from the boiling points of isoxazole (95 °C) and methoxy-substituted aromatic compounds. |
| Solubility | Moderately soluble in water, soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The methoxy group and the heterocyclic nitrogen atom are expected to allow for some hydrogen bonding with water. |
Proposed Synthetic Route
The synthesis of 4-substituted isoxazoles can be challenging. One of the most effective methods for introducing a substituent at the 4-position is through the electrophilic cyclization of a suitably functionalized precursor.[3] We propose a hypothetical two-step synthesis of 4-methoxyisoxazole starting from propargyl alcohol.
Caption: Proposed synthetic workflow for 4-methoxyisoxazole.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the O-methyl oxime of propynal
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Oxidation of Propargyl Alcohol: To a stirred suspension of activated manganese dioxide (10 eq.) in dichloromethane (DCM), add propargyl alcohol (1 eq.) dropwise at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the crude alkynone (propynal).
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Oximation: Dissolve the crude alkynone (1 eq.) in methanol. Add methoxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude O-methyl oxime. Purify by column chromatography on silica gel.[3]
Step 2: Synthesis of 4-Methoxyisoxazole
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Iodocyclization: Dissolve the purified O-methyl oxime (1 eq.) in DCM and cool to 0 °C. Add a solution of iodine monochloride (ICl) (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-iodoisoxazole.[3]
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Methoxylation: To a solution of the crude 4-iodoisoxazole (1 eq.) in dimethylformamide (DMF), add sodium methoxide (1.5 eq.) and a catalytic amount of a copper(I) salt (e.g., CuI). Heat the reaction mixture and monitor by TLC. Upon completion, cool the reaction, pour into water, and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to hopefully yield 4-methoxyisoxazole.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 4-methoxyisoxazole based on the analysis of unsubstituted isoxazole and the known effects of a methoxy substituent on aromatic rings.[4][5]
| Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | δ ~8.1-8.3 ppm (s, 1H, H5), δ ~7.9-8.1 ppm (s, 1H, H3), δ ~3.9-4.1 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (in CDCl₃) | δ ~155-160 ppm (C5), δ ~148-152 ppm (C3), δ ~130-135 ppm (C4-OCH₃), δ ~55-60 ppm (-OCH₃) |
| Mass Spec. (EI) | m/z (%) = 99 (M⁺), 84 (M⁺ - CH₃), 71 (M⁺ - CO), 54 (M⁺ - OCH₃ - HCN) |
| IR Spectroscopy | ~3100-3150 cm⁻¹ (C-H stretch, aromatic), ~1600-1650 cm⁻¹ (C=N stretch), ~1400-1500 cm⁻¹ (C=C stretch), ~1200-1250 cm⁻¹ (C-O stretch, aryl ether) |
Reactivity and Stability
The isoxazole ring is considered an aromatic system and is generally stable to many reagents.[6] However, the N-O bond is inherently weak and can be cleaved under reductive conditions or in the presence of strong bases.[1][2] The stability of the isoxazole ring can also be pH and temperature-dependent, with increased lability under basic conditions.[7]
The methoxy group at the 4-position is expected to influence the reactivity of the isoxazole ring through a combination of inductive and resonance effects.
Caption: Dual electronic effects of the methoxy group on the isoxazole ring.
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Inductive Effect (-I): The electronegative oxygen atom of the methoxy group will withdraw electron density from the isoxazole ring through the sigma bond framework.[8][9]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the isoxazole ring, thereby increasing the electron density within the ring.[8][9]
In most aromatic systems, the resonance effect of a methoxy group is dominant, making it an activating, ortho-para directing group.[5] In the case of 4-methoxyisoxazole, this would suggest an increased electron density at positions 3 and 5, potentially making the ring more susceptible to electrophilic substitution at the 5-position, which is generally more reactive in isoxazoles.
Conclusion
While 4-methoxyisoxazole remains a hypothetical molecule, this in-depth theoretical guide provides a solid foundation for any researcher interested in its synthesis and characterization. Based on established chemical principles, we predict that 4-methoxyisoxazole would be a stable, liquid compound obtainable through a multi-step synthesis involving electrophilic cyclization. Its spectroscopic properties should be readily predictable, and its reactivity will be governed by the interplay of the inherent properties of the isoxazole ring and the strong electron-donating resonance effect of the methoxy substituent. This guide serves as a roadmap for the exploration of this novel chemical entity.
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